molecular formula C9H12O4 B1614265 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 4858-67-7

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No.: B1614265
CAS No.: 4858-67-7
M. Wt: 184.19 g/mol
InChI Key: MZVHGCGCZPYDGJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione is a bicyclic diketone derivative structurally related to Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its core structure features a 1,3-dioxane-4,6-dione scaffold with 5,5-dimethyl substituents and a propan-2-ylidene group at position 2. This compound is part of a broader class of Meldrum’s acid derivatives, which are widely used in organic synthesis due to their high reactivity as enolates or dienophiles in cycloaddition reactions .

Properties

IUPAC Name

5,5-dimethyl-2-propan-2-ylidene-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5(2)6-12-7(10)9(3,4)8(11)13-6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVHGCGCZPYDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1OC(=O)C(C(=O)O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338681
Record name 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4858-67-7
Record name 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparison of Synthesis Methods

Parameter Conventional Method Green Method Industrial Protocol
Catalyst H₂SO₄ HTMAB H₂SO₄ (recycled)
Solvent Acetic anhydride Water Toluene
Temperature 75–80°C 20–25°C 70–85°C
Reaction Time 4–6 hours 30–60 minutes 3–5 hours
Yield 60–75% 85–95% 70–80%

Analytical Validation and Quality Control

  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) confirms >98% purity.
  • Structural Confirmation :
    • IR : Peaks at 1745 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).
    • NMR : δ 1.45 (s, 6H, CH₃), δ 2.85 (m, 1H, CH), δ 5.20 (s, 2H, dioxane protons).

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation can occur at high temperatures; controlled stepwise addition of acetone minimizes this.
  • Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the dioxane ring.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylidene group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This reactivity can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Meldrum’s acid derivatives vary in substituent type, position, and complexity. Key structural analogs include:

Compound Name Substituents Key Features
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) 2,2-dimethyl groups Prototype compound; high acidity (pKa ~4.8), used as a ketene equivalent .
5-(Arylidene)-Meldrum’s acid derivatives Aromatic groups (e.g., 4-hydroxybenzylidene, 5-methylfuran-2-ylmethylidene) Extended conjugation enhances stability; used in photochemical reactions .
5,5-(Phenylmethylene)bis derivatives Dimeric structures with aromatic linkers Synthesized via Knoevenagel-Michael tandem reactions; high yields in aqueous media .
5-(Nitroaryl)-Meldrum’s acid derivatives Electron-withdrawing groups (e.g., nitro) Increased electrophilicity; applications in heterocyclic synthesis .
Target compound (5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione) 5,5-dimethyl + isopropylidene Alkylidene group may enhance solubility in nonpolar solvents; steric hindrance alters reactivity .

Physicochemical Properties

  • Melting Points : Arylidene derivatives (e.g., 5-(4-hydroxybenzylidene)-Meldrum’s acid) exhibit higher melting points (215–217°C) due to aromatic stacking , while alkylidene analogs like the target compound may have lower melting points due to reduced crystallinity .
  • Solubility : Aryl derivatives are less soluble in polar solvents compared to alkyl-substituted analogs. The target compound’s isopropylidene group may improve solubility in organic solvents .
  • Reactivity : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, facilitating nucleophilic attacks. The target compound’s alkylidene group may favor [4+2] cycloadditions .

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

Compound Type IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Signals)
Meldrum’s acid 1781, 1704 δ 1.72 (s, 6H, CH3)
5-(4-Hydroxybenzylidene) 1783, 1711 δ 7.49–7.54 (m, 8H, Ar-H)
Target compound Not reported Expected δ 1.5–2.0 (alkyl CH3), 5.0–6.0 (C=CH)

Biological Activity

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, is an organic compound with the molecular formula C9_9H12_{12}O4_4. This compound has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Synthesis and Properties

The synthesis of this compound typically involves the condensation reaction of 5,5-dimethyl-1,3-cyclohexanedione with acetone under acidic or basic conditions. The reaction often utilizes solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Chemical Structure

The compound features a dioxane ring structure with two methyl groups and a propan-2-ylidene substituent. Its unique structure contributes to its reactivity and potential biological applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9_9H12_{12}O4_4
Molecular Weight184.19 g/mol
CAS Number4858-67-7

The biological activity of this compound is primarily attributed to its electrophilic nature. This compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds that may modulate enzyme activities and alter cellular signaling pathways .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluating various compounds for their effects on A549 human lung adenocarcinoma cells demonstrated that certain derivatives showed promising cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Case Study:
In vitro studies revealed that compounds derived from this compound reduced the viability of A549 cells by approximately 66%, indicating potential as an anticancer agent.

CompoundCell Viability (%)Comparison to Cisplatin
Compound A66Lower
Compound B78Higher

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In studies against multidrug-resistant Staphylococcus aureus strains, certain derivatives exhibited selective antimicrobial activity . However, no significant antimicrobial effects were observed against Gram-negative pathogens.

Summary of Antimicrobial Studies:
The compounds were screened against various pathogens:

PathogenActivity
Methicillin-resistant S. aureusActive
Multidrug-resistant E. coliNo activity
Pseudomonas aeruginosaNo activity

Research Applications

The potential applications of this compound extend beyond anticancer and antimicrobial activities. It is utilized as a building block in organic synthesis and is being investigated for its role in drug development .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione with high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and temperature. For analogous dioxane derivatives, reactions in polar aprotic solvents like DMF at 50–55°C with anhydrous K₂CO₃ and KI as catalysts have achieved high yields . A fractional factorial design can systematically evaluate variables (e.g., molar ratios, reaction time). For example:

ParameterTested RangeOptimal ConditionYield (%)
SolventDMF, THF, AcetoneDMF85–90
Temperature (°C)40–705588
Catalyst (KI:K₂CO₃)1:1 to 1:51:292

Post-synthesis purification via recrystallization (ethanol/water) is recommended to isolate the product .

Q. What spectroscopic and crystallographic methods are recommended for characterizing structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Resolve crystal packing and bond angles. For related compounds (e.g., 3-hexyl-5,5-diphenylimidazolidine-2,4-dione), monoclinic systems (space group P2₁) with cell parameters (e.g., a = 8.5395 Å, β = 91.066°) have been reported .
  • IR Spectroscopy : Validate carbonyl (C=O) and ether (C-O-C) functional groups.

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track changes in UV-Vis spectra.
  • Humidity Tests : Store at 75% relative humidity; assess hygroscopicity and hydrolytic degradation. Safety data for analogous dioxanes recommend airtight containers and desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like cycloadditions or nucleophilic substitutions. Compare theoretical bond dissociation energies (BDEs) with experimental thermochemical data to validate predictions . For example:

Reaction PathwayΔG‡ (kcal/mol)Experimental Yield (%)
Diels-Alder Cycloaddition18.375
Nucleophilic Substitution22.162

Q. What analytical strategies resolve contradictions in reported degradation products across studies?

  • Methodological Answer : Use LC-MS/MS with isotopic labeling to trace degradation intermediates. For environmental studies, combine biotic/abiotic compartment analysis (water, soil) to identify transformation products . Conflicting data may arise from pH-dependent degradation (e.g., hydrolysis at pH < 3 vs. oxidation at pH > 7). A tiered approach:

High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to unknowns.

Isotopic Fractionation : Track ¹³C/¹²C ratios to distinguish biotic vs. abiotic pathways.

Q. What experimental designs evaluate the compound’s environmental impact and degradation mechanisms?

  • Methodological Answer : Adopt a split-split plot design (randomized blocks) to test variables like soil type, microbial activity, and UV exposure . For long-term studies (e.g., 6–12 months):

  • Primary Plots : Environmental compartments (soil, water).
  • Subplots : Stressors (pH, temperature).
  • Sub-Subplots : Sampling intervals (0, 3, 6, 12 months).
    Measure endpoints like half-life (t₁/₂), bioaccumulation factors (BCF), and ecotoxicity (e.g., Daphnia magna LC₅₀).

Data Contradiction Analysis

  • Case Example : Discrepancies in reported hydrolytic stability may stem from solvent polarity effects. Polar solvents (e.g., water) accelerate hydrolysis, while nonpolar solvents (e.g., hexane) stabilize the compound. Reconcile data by standardizing solvent systems and using controlled kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Reactant of Route 2
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione

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